1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide
Übersicht
Beschreibung
1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H12FN3O2S and its molecular weight is 269.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.06342597 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
1-Ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide and its derivatives have been found to inhibit human carbonic anhydrase isoenzymes I and II. This inhibition is significant because carbonic anhydrases are involved in various physiological processes like respiration and pH regulation. For instance, Büyükkıdan et al. (2017) synthesized metal complexes of a related pyrazole-based sulfonamide, demonstrating effective inhibition of these isoenzymes, suggesting potential therapeutic applications (Büyükkıdan et al., 2017).
Anticancer Activities
Pyrazole-sulfonamide derivatives have shown promising anticancer activities. Mert et al. (2014) reported that certain pyrazole-sulfonamide derivatives exhibited significant antiproliferative activities against HeLa and C6 cell lines, suggesting their potential as anticancer agents (Mert et al., 2014).
Antibacterial Properties
Some studies have focused on the antibacterial properties of pyrazole-sulfonamide compounds. For example, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Azab et al., 2013).
Antiglaucoma Activity
The compounds have also been studied for their potential in treating glaucoma. Kasımoğulları et al. (2010) synthesized pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, demonstrating their inhibitory effects on carbonic anhydrase isoenzymes related to antiglaucoma activity (Kasımoğulları et al., 2010).
Antimicrobial and Antitubercular Agents
Further, these compounds have been evaluated for their antimicrobial and antitubercular activities. Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and assessed their antimicrobial as well as antitubercular activity, demonstrating their potential as effective antimicrobial agents (Shingare et al., 2022).
Eigenschaften
IUPAC Name |
1-ethyl-N-(3-fluorophenyl)pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2S/c1-2-15-8-11(7-13-15)18(16,17)14-10-5-3-4-9(12)6-10/h3-8,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTGQUNXRMYAJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.